molecular formula C7H9N5 B8282352 1H-Indazole-3,5,7-triamine

1H-Indazole-3,5,7-triamine

Cat. No. B8282352
M. Wt: 163.18 g/mol
InChI Key: YEMKWBWXEDYERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-3,5,7-triamine is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indazole-3,5,7-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-3,5,7-triamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Indazole-3,5,7-triamine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1H-indazole-3,5,7-triamine

InChI

InChI=1S/C7H9N5/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,8-9H2,(H3,10,11,12)

InChI Key

YEMKWBWXEDYERK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 6 g of the 3-amino-5,7-dinitroindazole, 18 g of iron powder, 60 ml of methyl alcohol, 30 ml of water and 3 ml of hydrochloric acid was stirred for 1.5 hours at 70° C. After cooling the reaction mixture, the mixture was filtered. The pH of the filtrate was adjusted to 11 with a potassium carbonate solution, and the filtrate was extracted three times with 50 ml of ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous sodium sulfate, and ethyl acetate was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography(alumina: 200 g) using chloroform as the developing solvent to give 0.85 g of 3,5,7-triaminoindazole having the following analytical values in a yield of 19%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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